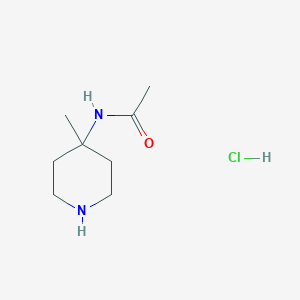

N-(4-methylpiperidin-4-yl)acetamide hydrochloride

Description

Contextualization within Amide-Piperidine Chemical Space

The N-(4-methylpiperidin-4-yl)acetamide scaffold is a member of the amide-piperidine chemical class. This class of compounds integrates a robust, saturated heterocyclic piperidine (B6355638) ring with an amide functional group. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a molecule. enamine.net The amide linkage is a key structural feature in countless biologically active molecules, known for its ability to form stable hydrogen bonds with biological targets.

The specific arrangement in N-(4-methylpiperidin-4-yl)acetamide involves a geminal disubstitution at the C4 position of the piperidine ring. This "quaternary" carbon center introduces conformational rigidity, which can be advantageous in drug design by reducing the number of possible conformations a molecule can adopt, potentially leading to higher binding affinity and selectivity for a specific biological target. researchgate.net The methyl group provides a small lipophilic feature, while the acetamido group (N-acetamide) offers a hydrogen bond donor and acceptor site.

| Compound Scaffold | Key Structural Features | Potential Research Significance |

|---|---|---|

| N-(4-methylpiperidin-4-yl)acetamide | Geminal methyl and acetamido groups at C4-position | Fixed conformation, potential for specific receptor binding |

| N-Acyl-4-arylaminopiperidines | Aryl amino group at C4, variable acyl group on the amino nitrogen | Basis for antimicrobial drug design targeting enzymes like FabI. nih.gov |

| 4-Acetamido-1-benzylpiperidine | Acetamido group at C4, benzyl (B1604629) group on piperidine nitrogen | Intermediate in the synthesis of analgesics and psychoactive agents. chemimpex.com |

| N-Methyl-N-(piperidin-4-yl)acetamide | Acetamido group at C4, with an additional methyl group on the amide nitrogen | A related simple amide-piperidine structure. sigmaaldrich.com |

Significance of Piperidine Derivatives in Synthetic Organic Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products. researchgate.net It is a structural component in more than 70 FDA-approved drugs, highlighting its importance in medicinal chemistry. enamine.net The versatility of the piperidine scaffold stems from several key characteristics:

Structural Ubiquity: The piperidine moiety is a core feature in a vast array of alkaloid natural products and clinically relevant pharmaceuticals. researchgate.net

Physicochemical Modulation: The incorporation of piperidine rings, including chiral versions, can modulate critical physicochemical properties of a drug candidate. This can enhance biological activity, improve selectivity, refine pharmacokinetic profiles, and reduce toxicity. thieme-connect.com

Synthetic Accessibility: A wide variety of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. mdpi.com These methods include one-pot reactions from halogenated amides to form the piperidine core. mdpi.com

Reagent and Catalyst: Beyond being a structural scaffold, simple piperidine derivatives like 4-methylpiperidine (B120128) are also used as reagents in organic synthesis. For instance, 4-methylpiperidine has been evaluated as an efficient reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis. researchgate.netredalyc.org It is also used as a catalyst in the synthesis of certain stilbene (B7821643) derivatives. chemicalbook.com

Overview of Research Trajectories for Related Chemical Entities

While N-(4-methylpiperidin-4-yl)acetamide hydrochloride itself is not the subject of extensive research literature, the broader class of N-acyl piperidines and related structures are actively investigated for various potential applications. The research trajectory for these chemical entities often involves multi-step synthesis followed by biological evaluation.

A common synthetic starting point for compounds like the one is a 4-amino-piperidine derivative. researchgate.net The synthesis of these precursors can be complex, but established routes exist. For example, a general procedure for creating N-acylated piperidines may involve a sequence of reactions such as a Knoevenagel-Doebner condensation, followed by amide construction and an amination sequence. nih.gov

Once synthesized, these scaffolds are often explored for their biological activity. Structure-activity relationship (SAR) studies are conducted to understand how modifications to the structure affect its biological function. nih.govrsc.orgmdpi.com For example, research into N-acyl-4-arylaminopiperidines has identified them as a potential basis for developing new antimicrobial agents. nih.gov In these studies, various analogs were synthesized and tested for their ability to inhibit the growth of pathogenic bacteria, with molecular docking studies suggesting they bind to the catalytic domain of enzymes essential for bacterial fatty acid biosynthesis, such as S. aureus FabI. nih.gov Similarly, other complex piperidine-based ureas have been investigated as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme relevant in hyperlipidemia. nih.gov

| Compound Class | Research Area | Target / Mechanism of Action | Key Findings |

|---|---|---|---|

| N-acyl-4-arylaminopiperidines | Antimicrobial | Inhibition of FabI enzyme in bacteria | Scaffold showed moderate activity against several pathogenic bacteria, including MRSA and K. pneumoniae. nih.gov |

| 1,4-diarylpiperidine-4-methylureas | Hyperlipidemia | Inhibition of ACAT; Up-regulation of LDL-R expression | Identified potent ACAT inhibitors, with some compounds showing superior activity to known inhibitors. nih.gov |

| 4-Amino-piperidine derivatives | Muscarinic Receptor Antagonism | Antagonists for the M3 muscarinic receptor | Chemical modifications yielded molecules with high affinity for the M3 receptor. researchgate.net |

| Chromone-piperidine amides | Anti-inflammatory | Inhibition of soluble epoxide hydrolase (sEH) | A derivative with a benzyl piperidine moiety was identified as a lead structure for developing new sEH inhibitors. acgpubs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(4-methylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10-8(2)3-5-9-6-4-8;/h9H,3-6H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYBGEICIXZGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCNCC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155928-36-2 | |

| Record name | N-(4-methylpiperidin-4-yl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for N 4 Methylpiperidin 4 Yl Acetamide Hydrochloride

Retrosynthetic Analysis of the N-(4-methylpiperidin-4-yl)acetamide Hydrochloride Core

A retrosynthetic analysis of the target molecule identifies two primary disconnections. The most logical initial disconnection is at the amide bond, which simplifies the molecule into two key synthons: a 4-methyl-4-aminopiperidine precursor and an acetyl group source. This is a standard C-N bond disconnection.

A further disconnection of the 4-methyl-4-aminopiperidine precursor at the C4-N and C4-CH₃ bonds leads back to a simpler, commercially available starting material, such as a protected 4-piperidone (B1582916) derivative. This multi-step approach allows for the sequential and controlled introduction of the required functional groups onto the piperidine (B6355638) ring.

Classical Synthetic Approaches and Pathways

Classical synthesis provides robust and well-documented methods for constructing the target molecule, primarily through multi-step sequences that leverage fundamental organic reactions.

The construction of N-(4-methylpiperidin-4-yl)acetamide typically begins with a protected piperidine derivative to ensure regioselectivity in subsequent reactions. A common starting material is an N-protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone.

A general synthetic sequence can be outlined as follows:

Introduction of the C4-Methyl Group: The methyl group at the C4 position can be introduced via a Grignard reaction with methylmagnesium bromide on the N-protected 4-piperidone, yielding a tertiary alcohol.

Formation of the C4-Amino Group: The tertiary alcohol can be converted to an amine through a variety of methods, such as a Ritter reaction followed by hydrolysis, or conversion to an azide (B81097) and subsequent reduction.

Acylation: The resulting primary amine at the C4 position is then acylated to form the acetamide (B32628) group. mdpi.com

Deprotection and Salt Formation: The N-protecting group (e.g., Boc or benzyl) is removed, and the final compound is treated with hydrochloric acid to form the stable hydrochloride salt.

Continuous flow processes have also been developed for multi-step syntheses of complex molecules, which can streamline production and improve purity by linking individual reaction steps seamlessly. syrris.jp

Table 1: Example of a Multi-Step Synthetic Pathway

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Nucleophilic Addition | N-Boc-4-piperidone, CH₃MgBr | N-Boc-4-hydroxy-4-methylpiperidine |

| 2 | Ritter Reaction | N-Boc-4-hydroxy-4-methylpiperidine, Acetonitrile (B52724), Acid | N-Boc-4-acetamido-4-methylpiperidine |

| 3 | Deprotection | N-Boc-4-acetamido-4-methylpiperidine, HCl or TFA | N-(4-methylpiperidin-4-yl)acetamide |

| 4 | Salt Formation | N-(4-methylpiperidin-4-yl)acetamide, HCl in ether | This compound |

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a cornerstone of piperidine synthesis, allowing for the direct conversion of a ketone to an amine in a one-pot procedure. researchgate.net This method is highly versatile for preparing various 4-aminopiperidine (B84694) derivatives. mdpi.com The reaction involves the initial formation of an imine or enamine intermediate from a piperidone and an amine, which is then reduced in situ by a selective reducing agent. researchgate.net

Several reducing agents are commonly employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reagent often used for this transformation. nih.gov Another option, sodium cyanoborohydride (NaBH₃CN), was historically popular, but its toxicity and the potential for cyanide-containing byproducts have led to the increased use of alternatives. tandfonline.com Borane-pyridine complex (BAP) has also been shown to be an excellent, less toxic, and inexpensive replacement for NaBH₃CN in the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Common Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, Acetic Acid, RT | Mild, high selectivity, non-toxic byproducts. nih.gov | Can be slower than other hydrides. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH control | Effective for a wide range of substrates. | Highly toxic, generates HCN under acidic conditions. tandfonline.com |

| Borane-Pyridine Complex | BAP | Ethanol, RT | Low toxicity, inexpensive, avoids nitrile impurities. tandfonline.comtandfonline.com | Can reduce aldehydes if not controlled. tandfonline.com |

| Hydrogen Gas with Catalyst | H₂/Pd/C | Methanol, Pressure | "Green" reagent, high efficiency. chemicalbook.com | Requires specialized pressure equipment, catalyst can be pyrophoric. |

Acylation Reactions for Acetamide Moiety Formation

The final key step in the synthesis is the formation of the acetamide moiety via acylation of the 4-amino group. This is a nucleophilic acyl substitution reaction where the primary amine of the 4-amino-4-methylpiperidine intermediate attacks an activated acetyl source.

Common acylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (HCl or acetic acid) generated during the reaction. mdpi.com The choice of solvent is often an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov The reaction generally proceeds rapidly at room temperature to provide the desired acetamide in high yield.

Advanced and Stereoselective Synthetic Techniques

While N-(4-methylpiperidin-4-yl)acetamide itself is an achiral molecule, the synthesis of chiral piperidine precursors is a significant area of research, particularly for developing analogs with specific biological activities. nih.gov

The creation of stereocenters on the piperidine ring can be achieved through several advanced methods. These techniques are crucial when synthesizing derivatives where chirality is a key structural feature.

Asymmetric Hydrogenation: Prochiral pyridine or pyridinium (B92312) salt precursors can be hydrogenated using chiral catalysts (e.g., those based on rhodium or iridium) to produce enantiomerically enriched piperidines. nih.gov

Cyclization of Chiral Precursors: Enantiopure piperidines can be constructed by cyclizing acyclic precursors that already contain the desired stereocenters. For instance, an intramolecular reductive amination of a chiral amino-ketone can lead to a stereodefined piperidine ring. researchgate.net

Diastereoselective Approaches: When multiple stereocenters are present, diastereoselective methods can be employed. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor, ensuring a specific relative stereochemistry. researchgate.netresearchgate.net

These advanced methods provide access to a wide range of structurally diverse and stereochemically pure piperidine building blocks for medicinal chemistry and drug discovery programs. beilstein-journals.org

Utilization of Chiral Auxiliaries in Piperidine Synthesis

The asymmetric synthesis of piperidine derivatives, including precursors to N-(4-methylpiperidin-4-yl)acetamide, can be achieved with a high degree of stereocontrol through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed. This strategy is pivotal in producing enantiomerically pure compounds.

One common approach involves the diastereoselective transformation of a prochiral substrate by attaching a chiral auxiliary. For instance, chiral oxazolidinones, often derived from readily available amino acids, have been extensively used. sigmaaldrich.com In the context of piperidine synthesis, a chiral auxiliary can be appended to a precursor molecule, which then undergoes cyclization or functionalization. The steric and electronic properties of the auxiliary guide the incoming reagents to a specific face of the molecule, thereby inducing asymmetry.

For example, the synthesis could start from an acyclic precursor where a chiral auxiliary is attached to the nitrogen atom. Subsequent intramolecular cyclization, such as an intramolecular Mannich-type reaction, would lead to the formation of the piperidine ring. The stereochemistry of the newly formed chiral centers would be dictated by the auxiliary. After the ring formation, the auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched piperidine derivative, which can then be carried forward to synthesize the target molecule. While specific examples for the direct synthesis of N-(4-methylpiperidin-4-yl)acetamide using this method are not extensively detailed in publicly available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and applicable.

Catalytic Methods for Piperidine Ring Formation

Catalytic methods offer an efficient and atom-economical alternative for the construction of the piperidine ring. These methods often involve the use of transition metal catalysts or organocatalysts to promote cyclization reactions.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of piperidine derivatives. acs.org For instance, a tetrasubstituted fluoroalkene precursor can undergo highly enantio- and diastereoselective hydrogenation to establish the desired stereochemistry on the piperidine ring. acs.org Another approach involves the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, to furnish functionalized piperidine derivatives with good stereoselectivity. nih.gov Copper-catalyzed intramolecular cyclizative alkene aminoboration has also been demonstrated as an effective method for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. nih.gov

Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a significant area in asymmetric synthesis. Chiral thiourea (B124793) catalysts, for example, can activate N-acyliminium ions towards enantioselective intramolecular Mannich-type cyclizations, providing a pathway to chiral piperidine structures.

These catalytic methods provide access to a wide array of substituted piperidines with high enantiomeric purity, which are valuable precursors for complex molecules like this compound.

Synthesis of Key Intermediates

A common and versatile starting point for the synthesis of 4-substituted piperidines is a 4-piperidone derivative. For the target molecule, N-benzyl-4-piperidone is a frequently utilized precursor. The synthesis of N-benzyl-4-piperidone can be achieved through various methods, including the Dieckmann condensation of N,N-bis(carbomethoxyethyl)benzylamine.

To introduce the methyl group at the 4-position, a Grignard reaction can be performed on N-benzyl-4-piperidone using methylmagnesium bromide. This reaction initially yields the tertiary alcohol, 1-benzyl-4-methylpiperidin-4-ol. Subsequent oxidation of this alcohol would provide the desired N-benzyl-4-methylpiperidin-4-one.

Alternatively, direct alkylation of the enolate of N-benzyl-4-piperidone with a methylating agent can be explored, although regioselectivity can be a challenge.

With N-benzyl-4-methylpiperidin-4-one in hand, the next crucial step is the introduction of the acetamido group at the 4-position. This is typically achieved through a reductive amination process. The ketone is first reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia gas, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding primary amine, 1-benzyl-4-amino-4-methylpiperidine.

The resulting amine is then acetylated to yield N-(1-benzyl-4-methylpiperidin-4-yl)acetamide. Standard acetylation conditions, such as treatment with acetic anhydride or acetyl chloride in the presence of a base like triethylamine or pyridine, are effective for this transformation.

The N-benzyl group serves as a protecting group for the piperidine nitrogen throughout these steps and can be removed in a subsequent step.

An alternative and more direct route involves the synthesis of 4-amino-4-methylpiperidine, which can then be directly acetylated. One approach to this intermediate is through the Strecker amino acid synthesis. Starting from a suitable 4-piperidone, treatment with an amine, a cyanide source (e.g., potassium cyanide), and subsequent hydrolysis of the resulting α-aminonitrile can yield the desired 4-amino-4-carboxypiperidine derivative. Decarboxylation would then lead to 4-amino-4-methylpiperidine.

Another important precursor is tert-butyl (4-methylpiperidin-4-yl)carbamate. This Boc-protected amine is a stable intermediate that can be synthesized and purified before the final deprotection and acetylation steps. The synthesis of this intermediate can be achieved from 1-benzyl-4-methylpiperidin-4-amine (B181681) by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by debenzylation.

Characterization Methodologies in Synthetic Verification

The verification of the successful synthesis of this compound and its intermediates relies on a combination of spectroscopic and analytical techniques. These methods provide crucial information about the molecular structure, purity, and identity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see characteristic signals for the methyl protons of the acetyl group, the methyl protons at the 4-position of the piperidine ring, the methylene (B1212753) protons of the piperidine ring, and the N-H protons of the amide and the piperidinium (B107235) ion. The chemical shifts and coupling patterns of the piperidine ring protons can also provide insights into the chair conformation of the ring.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Characteristic signals would be observed for the carbonyl carbon of the amide, the quaternary carbon at the 4-position, the methyl carbons, and the methylene carbons of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its molecular formula. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. The fragmentation pattern observed in the mass spectrum can also help in confirming the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amide and the ammonium salt, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).

Melting Point Analysis: The melting point of a crystalline solid is a physical property that can be used as an indicator of purity. A sharp and well-defined melting point is typically indicative of a pure compound.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N, O, Cl) in the compound. The experimentally determined percentages can be compared with the calculated values for the proposed molecular formula to confirm the elemental composition of this compound.

By employing these characterization methodologies at each stage of the synthesis, chemists can ensure the identity and purity of the intermediates and the final product, confirming the successful execution of the synthetic route.

Spectroscopic Analysis in Elucidating Reaction Outcomes

Following the synthesis of this compound, comprehensive spectroscopic analysis is crucial for the verification of its chemical structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in confirming the successful formation of the target compound and identifying any potential byproducts.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to determine the number of different types of protons and their neighboring environments within the molecule. For this compound, characteristic signals corresponding to the protons of the piperidine ring, the methyl group on the piperidine ring, and the acetyl group would be expected. The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (multiplicity) offer insights into the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the carbon skeleton of the synthesized compound. The chemical shifts of the carbonyl carbon of the acetamide group and the carbons of the piperidine ring are particularly diagnostic.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compound. The molecular ion peak in the mass spectrum would correspond to the mass of the protonated N-(4-methylpiperidin-4-yl)acetamide molecule. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the acetyl group or parts of the piperidine ring.

Table 1: Predicted Spectroscopic Data for N-(4-methylpiperidin-4-yl)acetamide

| Analysis Type | Predicted Data |

| ¹H NMR | Signals for piperidine ring protons, a singlet for the piperidine-methyl protons, a singlet for the acetyl methyl protons, and a broad singlet for the amide proton. |

| ¹³C NMR | Signals for the carbonyl carbon, piperidine ring carbons, the piperidine-methyl carbon, and the acetyl methyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chromatographic Purity Assessment

The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that is rigorously assessed. Chromatographic techniques are the cornerstone for determining the purity of this compound, allowing for the separation and quantification of the main compound from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment. A validated HPLC method would involve the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile and water with a suitable buffer), a specific flow rate, and a detector (commonly a UV detector set at a wavelength where the compound absorbs maximally). The retention time of the main peak corresponding to this compound would be established, and the area of this peak relative to the total area of all peaks in the chromatogram would be used to calculate the purity. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for purity analysis, particularly for volatile and thermally stable compounds. For GC analysis of this compound, the compound might need to be derivatized to increase its volatility. The selection of an appropriate GC column and temperature program is crucial for achieving good separation of the compound from any impurities. The mass spectrometer provides structural information about the separated components, aiding in the identification of any impurities present.

Thin-Layer Chromatography (TLC) can be used as a simple and rapid qualitative tool to monitor the progress of the reaction and to get a preliminary assessment of the purity of the product. By spotting the sample on a TLC plate and developing it in a suitable solvent system, the presence of impurities can be visualized as separate spots from the main product spot.

The choice of the chromatographic method depends on the physicochemical properties of this compound and the nature of the potential impurities. A combination of these techniques often provides a comprehensive purity profile of the synthesized compound.

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Typical Parameters | Purpose |

| HPLC | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water with buffer; Detector: UV | Quantitative purity determination, impurity profiling. |

| GC-MS | Column: Capillary column (e.g., DB-5); Detector: Mass Spectrometer | Separation and identification of volatile impurities. |

| TLC | Stationary Phase: Silica gel; Mobile Phase: Mixture of organic solvents | Qualitative monitoring of reaction progress and preliminary purity check. |

Iii. Chemical Transformations and Derivatization of the N 4 Methylpiperidin 4 Yl Acetamide Hydrochloride Scaffold

Modification of the Acetamide (B32628) Moiety

The acetamide group presents a primary site for derivatization. Standard organic chemistry techniques can be employed to modify this functional group, thereby altering the compound's properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-amino-4-methylpiperidine and acetic acid. This reaction is fundamental for removing the acetyl group, allowing for the subsequent introduction of different functionalities at the nitrogen atom.

Acyl Group Exchange: A common strategy for creating analogs involves replacing the acetyl group with various other acyl moieties. This is typically achieved by first hydrolyzing the acetamide to the free amine and then reacting it with a different acylating agent (e.g., an acyl chloride or anhydride). This approach allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic groups, which can significantly influence the molecule's steric and electronic profile. The acetamide functional group is often used in prodrug design, where its in vivo hydrolysis by amidases can release the active parent amine archivepp.com.

Table 1: Examples of Acyl Groups for Acetamide Moiety Modification

| Acylating Agent | Resulting Amide Group | Potential Property Change |

|---|---|---|

| Propionyl chloride | Propanamide | Increased lipophilicity |

| Benzoyl chloride | Benzamide | Introduction of aromatic interactions |

| Chloroacetyl chloride | Chloroacetamide | Addition of a reactive alkylating site |

| Nicotinoyl chloride | Nicotinamide | Incorporation of a heterocyclic, hydrogen-bonding moiety |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxamide | Introduction of a strained ring system |

Functionalization of the Piperidine (B6355638) Ring

The piperidine ring itself offers several sites for functionalization, including the secondary amine (after deprotonation of the hydrochloride salt) and the carbon atoms of the ring.

N-Alkylation and N-Acylation: The nitrogen atom of the piperidine ring is a nucleophilic site that can readily undergo alkylation or acylation reactions evitachem.com. This allows for the introduction of a diverse set of substituents, extending the molecular framework and modulating properties such as solubility and target-binding affinity.

C-H Functionalization: Advanced catalytic methods enable the direct functionalization of the piperidine ring's C-H bonds. Rhodium-catalyzed reactions, for instance, have been used for the site-selective introduction of functional groups at the C2, C3, or C4 positions nih.govnih.gov. The selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen nih.govnih.gov. For example, using specific dirhodium catalysts, it is possible to achieve C-H insertion of donor/acceptor carbenes to generate substituted piperidine analogs nih.govnih.gov. This strategy provides a powerful tool for creating positional isomers that would be difficult to access through traditional synthetic routes nih.gov.

Table 2: Strategies for Piperidine Ring Functionalization

| Position | Reaction Type | Reagents/Catalysts | Outcome |

|---|---|---|---|

| N1 | N-Alkylation | Alkyl halides, Base | Introduction of alkyl substituents |

| N1 | N-Acylation | Acyl chlorides, Base | Introduction of acyl substituents |

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetates | Generation of 2-substituted analogs nih.govnih.gov |

| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidines | Generation of 4-substituted analogs nih.gov |

| C3 | Cyclopropanation/Ring Opening | Rhodium catalysts, N-Boc-tetrahydropyridine | Indirect synthesis of 3-substituted analogs nih.govnih.gov |

Formation of Complex Hybrid Molecules Incorporating the Scaffold

The N-(4-methylpiperidin-4-yl)acetamide scaffold can be incorporated as a building block into larger, more complex molecules. This molecular hybridization strategy aims to combine the pharmacophoric elements of different molecular classes to create new chemical entities with potentially synergistic or multi-target activities nih.gov.

For instance, the piperidine nitrogen can be used as a point of attachment to link the scaffold to other ring systems. In the development of NLRP3 inhibitors, a similar 1-(piperidin-4-yl) core was connected to a benzo[d]imidazol-2-one moiety through an acetamide bridge formed on the piperidine nitrogen mdpi.com. Another example involves the synthesis of molecules where an oxadiazole ring is attached to the C4 position of the piperidine ring, creating a complex heterocyclic system evitachem.com. These hybrid molecules often exhibit unique biological profiles that differ significantly from their constituent parts. The synthesis of such molecules typically involves multi-step reaction sequences evitachem.commdpi.com.

Table 3: Examples of Hybrid Molecules Based on a Substituted Piperidine Scaffold

| Attached Moiety | Point of Attachment | Resulting Molecular Class |

|---|---|---|

| Benzo[d]imidazol-2-one | Piperidine N1 (via linker) | Complex heterocyclic systems mdpi.com |

| 5-methyl-1,2,4-oxadiazole | Piperidine C4 | Oxadiazole derivatives evitachem.com |

| Phthalimide | Piperidine N1 (via linker) | Benzimidazole-phthalimide hybrids nih.gov |

| 2-chlorobenzene | Piperidine N1 (via acetamide linker) | Substituted piperidine amides mdpi.com |

Strategies for Analog and Derivative Synthesis

The synthesis of analogs and derivatives of N-(4-methylpiperidin-4-yl)acetamide hydrochloride relies on a combination of the strategies mentioned above. A general approach to creating a library of diverse compounds often begins with a common intermediate, which is then subjected to various parallel or sequential reactions.

One effective strategy involves a divergent synthetic pathway starting from a key intermediate like 1-benzyl-4-methylpiperidin-4-amine (B181681).

Acetamide Moiety Diversification: The primary amine can be acylated with a variety of acyl chlorides or carboxylic acids (using coupling agents) to generate a library of different amides.

Piperidine Ring Functionalization: Following acylation, the benzyl (B1604629) protecting group on the piperidine nitrogen can be removed via catalytic hydrogenation. The resulting secondary amine can then be functionalized through N-alkylation or N-acylation with a second library of reactants.

This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, which is essential for systematic structure-activity relationship (SAR) studies. Multi-step syntheses, often involving protection-deprotection steps and purification by chromatography or recrystallization, are standard in this field nih.gov.

Table 4: General Synthetic Strategy for Analog Library Generation

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Acylation of 4-amino-4-methylpiperidine (N-protected) | Library of R-COCl | Diversify the amide side chain |

| 2 | Deprotection of Piperidine Nitrogen | H₂, Pd/C (for N-benzyl) or TFA (for N-Boc) | Expose the piperidine nitrogen for further reaction |

| 3 | N-functionalization of Piperidine | Library of R'-X (alkyl halides) or R'-COCl (acyl chlorides) | Diversify the substituent on the piperidine ring |

Iv. Structure Activity Relationship Sar Studies of N 4 Methylpiperidin 4 Yl Acetamide Derivatives in Mechanistic Research

Analysis of the Piperidine (B6355638) Ring's Role in Molecular Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role in molecular interactions and its presence in numerous pharmaceuticals. mdpi.com As a six-membered nitrogen-containing heterocycle, it provides a three-dimensional structure that can be strategically modified to improve pharmacological profiles. mdpi.com The piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic properties.

In derivatives of N-(4-methylpiperidin-4-yl)acetamide, the piperidine ring serves several critical functions in molecular interactions. Primarily, its basic nitrogen atom can be protonated at physiological pH, allowing it to form crucial ionic interactions or salt bridges with acidic residues, such as aspartate or glutamate, within a receptor's binding pocket. nih.gov This electrostatic interaction often serves as a primary anchoring point for the ligand. For instance, in studies of sigma-1 (σ1) receptor ligands, the basic piperidine nitrogen is considered a key pharmacophoric requirement, matching a positive ionizable feature in receptor models. nih.govunits.it

Furthermore, the carbocyclic part of the piperidine ring contributes to binding through van der Waals and hydrophobic interactions with nonpolar residues in the binding site. The ring's chair-like conformation orients its substituents in specific spatial arrangements (axial and equatorial), which is critical for optimal fitting into the binding pocket. The conformational rigidity of the piperidine ring, especially when constrained by bridging moieties, can help in achieving a receptor-preferred conformation, although studies on some receptors indicate a high tolerance for different piperidine ring conformations. nih.gov For example, replacing a simple piperidine with a more rigid, bridged isoquinuclidine or a nortropane structure can be well-tolerated and sometimes lead to enhanced affinity by reducing the entropic penalty of binding. nih.gov

Influence of N-Substitution on Biological Target Recognition (in vitro mechanistic studies)

The substituent attached to the piperidine nitrogen (N-1 position) plays a pivotal role in defining the biological activity and selectivity of N-(4-methylpiperidin-4-yl)acetamide derivatives. Mechanistic in vitro studies on related scaffolds have demonstrated that the nature of this N-substituent can drastically alter target recognition.

In many ligand-receptor systems, the N-substituent extends into a specific sub-pocket of the binding site, where it can form additional hydrophobic, aromatic, or polar interactions. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting the sigma-1 receptor, the N-benzyl group was found to be a critical component for high affinity. units.it Substitution on the aromatic ring of this benzyl (B1604629) group can fine-tune the affinity and selectivity. While substitutions often result in a similar or slightly decreased affinity for the sigma-1 receptor, they can significantly increase affinity for the sigma-2 receptor, thereby altering the selectivity profile. units.it

The size and nature of the N-substituent are critical. In studies of piperidine-based ligands for the P2Y14 receptor, N-alkylation and N-acetylation were tolerated, leading to the retention of moderate affinity. nih.gov This indicates that the region of the receptor interacting with the N-substituent can accommodate different functionalities. However, excessive steric bulk can be detrimental. Computational docking studies of piperidine derivatives at the sigma-1 receptor revealed that while an N-phenethyl group fits well into a hydrophobic pocket, extending it to an N-(3-phenylpropyl) group can lead to steric clashes, resulting in a dramatic reduction in affinity. nih.gov

The following table summarizes the impact of N-substitution on the binding affinity of various piperidine-based ligands from in vitro studies on related systems.

| Scaffold | N-Substituent | Target Receptor | Effect on Affinity |

| Benzylpiperidine | 4-Hydroxyphenyl | Sigma-1 | Detrimental |

| Benzylpiperidine | 4-Fluorophenyl | Sigma-1 | Significant reduction |

| Phenyl-piperidine | N-Acetyl | P2Y14 | Moderate affinity retained |

| Phenyl-piperidine | N-Alkyl | P2Y14 | Moderate affinity retained |

This table is generated based on data from analogous but distinct molecular scaffolds to illustrate general principles of N-substitution.

Acetamide (B32628) Group Contribution to Binding Affinity (in vitro mechanistic studies)

The acetamide group is a fundamental component of the N-(4-methylpiperidin-4-yl)acetamide structure, contributing significantly to binding affinity primarily through its hydrogen bonding capabilities. The amide oxygen atom, with its partial negative charge and lone electron pairs, can act as a hydrogen bond acceptor, interacting with donor residues (e.g., tyrosine, serine, threonine) in the receptor binding site. units.it This interaction is often crucial for anchoring the ligand in the correct orientation for optimal binding.

Furthermore, the N,N-disubstituted acetamide moiety offers a versatile platform for introducing additional chemical diversity without necessarily sacrificing affinity. In studies on pyrazolopyrimidine-based ligands for the Translocator Protein (TSPO), the acetamide position was found to be particularly tolerant to a wide range of N-alkyl substitutions. nih.gov Derivatives with N-alkyl chains ranging from one to six carbons exhibited affinities in the nanomolar to sub-nanomolar range. This suggests the presence of a lipophilic binding pocket that can accommodate these groups. mdpi.com

Interestingly, the combination of different substituents on the acetamide nitrogen can lead to significant gains in potency. For example, a mixed phenyl-ethyl substitution on the acetamide nitrogen of a TSPO ligand resulted in a compound with picomolar activity (Ki = 0.28 nM), among the highest reported for this target. nih.gov Conversely, sterically bulky groups like t-butyl can be detrimental, causing a significant decrease in binding affinity unless balanced by other favorable interactions. nih.gov The introduction of alicyclic, constrained derivatives (e.g., piperidinyl or pyrrolidinyl) on the acetamide nitrogen led to very poor binding affinity in the same series, highlighting the importance of substituent flexibility and shape. nih.gov

Exploration of Substituent Effects on Ligand-Receptor Interactions (in vitro mechanistic studies)

Beyond the core piperidine and acetamide moieties, substituents on other parts of the molecular scaffold have been extensively explored to map ligand-receptor interactions and optimize binding affinity and selectivity. In vitro mechanistic studies on related N-aryl piperidine structures reveal that the electronic and steric properties of substituents can profoundly influence biological activity.

For a series of N-(arylpiperazinoalkyl)acetamide derivatives, substitution on the terminal phenyl ring was shown to be a key determinant of affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. Lipophilic substituents, such as chlorine at the 3- or 3,4-positions of the phenyl ring, were generally beneficial for affinity at these receptors. researchgate.net This suggests that the phenyl ring binds in a hydrophobic pocket where these nonpolar interactions are favored. In contrast, for the 5-HT2A receptor, 2,3-dichloro and 4-fluoro substituents were preferred, indicating subtle differences in the topology and electrostatic environment of the binding sites across receptor subtypes. researchgate.net

Computational and in vitro studies on benzylpiperidine-based sigma-1 receptor ligands have provided further insights. The presence of a 4-hydroxyl group on a phenyl ring was found to be generally detrimental to affinity. nih.gov Similarly, a 4-fluoro substituent led to a significant reduction in binding, with docking studies suggesting that this substitution alters the ligand's orientation, moving the critical protonated nitrogen away from key acidic residues (Glu172, Asp126) and preventing the formation of crucial ionic interactions. nih.gov

The following table presents data from in vitro studies on related compound series, illustrating the effect of aryl substituents on receptor binding affinity.

| Compound Series | Aryl Substituent | Target(s) | Binding Affinity (Ki, nM) / Effect |

| N-(Arylpiperazinoalkyl)acetamides | 3-Cl | 5-HT1A, 5-HT7, D2 | High Affinity |

| N-(Arylpiperazinoalkyl)acetamides | 3,4-diCl | 5-HT1A, 5-HT7, D2 | High Affinity |

| N-(Arylpiperazinoalkyl)acetamides | 2-OCH3 | 5-HT1A, 5-HT7, D2 | High Affinity |

| N-(Arylpiperazinoalkyl)acetamides | 4-F | 5-HT2A | Beneficial |

| Benzylpiperidine Derivatives | 4-OH on Phenyl | Sigma-1 | Detrimental to affinity |

| Benzylpiperidine Derivatives | 4-F on Phenyl | Sigma-1 | Poor affinity |

This table is generated based on data from analogous but distinct molecular scaffolds to illustrate general principles of substituent effects.

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.gov These approaches have been applied to systems related to N-(4-methylpiperidin-4-yl)acetamide to modulate activity, selectivity, and pharmacokinetic profiles.

A common bioisosteric replacement for the piperidine ring is a bicyclic amine. For instance, in the development of P2Y14R antagonists, replacing the piperidine ring with a quinuclidine (B89598) analogue maintained high affinity, suggesting that the receptor can accommodate the increased steric bulk and altered geometry of the bicyclic system. nih.gov More recently, spirocyclic systems have emerged as effective piperidine mimetics. The 2-azaspiro[3.3]heptane scaffold has been successfully used as a piperidine bioisostere, and newer generations like 1-azaspiro[3.3]heptane have been shown to offer similar or improved properties such as metabolic stability. researchgate.net These replacements maintain the crucial basic nitrogen for ionic interactions while presenting a different three-dimensional arrangement of substituents. researchgate.net

Bioisosterism is not limited to the core scaffold. The replacement of a phenyl ring with other heterocycles like thiophene (B33073) or pyridine (B92270) is a common strategy to modulate electronic properties, solubility, and potential for hydrogen bonding. researchgate.net Similarly, functional groups can be replaced. For example, the amide group in some structures can be replaced with bioisosteres like a sulfonamide to alter hydrogen bonding patterns and chemical stability. These tactical replacements allow for the exploration of new chemical space, potentially leading to compounds with superior drug-like properties or the ability to circumvent existing patents. ctppc.orgdrugdesign.org

V. Computational and Theoretical Investigations of N 4 Methylpiperidin 4 Yl Acetamide Hydrochloride and Its Analogs

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to predict the binding mode of small molecule drugs to their protein targets. In the context of N-(4-methylpiperidin-4-yl)acetamide and its analogs, docking simulations can identify potential biological targets and elucidate the key interactions driving binding affinity.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the receptor (the protein). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy. nih.govresearchgate.net

Research on analogous structures highlights the utility of this approach. For instance, docking studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been used to explore their affinity for sigma receptors. nih.gov Similarly, simulations involving other acetamide-bearing compounds have successfully predicted their binding to various enzymes and receptors, guiding the synthesis of more potent molecules. nih.govnih.gov The results of these simulations are typically analyzed to identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the stability of the ligand-receptor complex. mdpi.com

Table 1: Example Molecular Docking Parameters for Analogous Compounds

| Compound Class | Target Protein | Key Interactions Observed | Predicted Binding Affinity (Example Score) |

|---|---|---|---|

| Piperidine (B6355638) Derivatives | Sigma-1 Receptor | Hydrogen bonding, Hydrophobic interactions | -8.5 kcal/mol |

| Acetamide (B32628) Analogs | Tubulin | Hydrogen bonds with key amino acid residues | -7.9 kcal/mol |

| Quinazolinone Acetamides | Various Kinases | Pi-pi stacking, Hydrogen bonds | -9.2 kcal/mol |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, electrostatic potential mapping)

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a popular method for these investigations due to its balance of accuracy and computational cost. nih.govresearchgate.net For N-(4-methylpiperidin-4-yl)acetamide hydrochloride, DFT can be used to optimize its 3D geometry, calculate its vibrational frequencies, and determine its electronic properties. nih.gov

Key parameters derived from these calculations include:

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. mdpi.comresearchgate.net

Electrostatic Potential (ESP) Mapping : An ESP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.gov

Studies on related acetamide and piperidine compounds have used these methods to explain their chemical behavior and interaction mechanisms. orientjchem.orgfigshare.com For example, DFT calculations have been employed to analyze the stability and reactivity of various N-phenylacetamide derivatives. orientjchem.org

Table 2: Quantum Chemical Properties of a Model Acetamide Analog (Calculated via DFT)

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |

| Dipole Moment | 3.8 Debye | Indicates a polar molecule |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of the ligand-receptor complex. plos.org

For this compound, MD simulations can be used to:

Analyze Conformational Preferences : The piperidine ring can adopt different conformations (e.g., chair, boat). MD simulations can explore the energy landscape of these conformations and determine the most stable ones in different environments (e.g., in water or bound to a protein).

Assess Binding Stability : By running a simulation of the docked complex, researchers can observe whether the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms are often monitored to assess the stability of the complex and the flexibility of different regions. plos.org

Calculate Binding Free Energy : Advanced MD techniques like MM/PBSA and MM/GBSA can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

MD simulations have been instrumental in refining the understanding of ligand-protein interactions for many drug candidates, including those with piperidine and acetamide scaffolds. researchgate.net

QSAR and QSPR Studies for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of analogs and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property.

For analogs of N-(4-methylpiperidin-4-yl)acetamide, a QSAR study could be developed to predict their binding affinity to a specific target. nih.gov This would involve synthesizing and testing a series of derivatives with variations at different positions (e.g., on the piperidine ring or the acetamide group). The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov

A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives successfully used Hansch-type QSAR to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at sigma receptors. nih.gov The study found that electronic and steric factors played a significant role in determining the binding affinity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

When the 3D structure of the biological target is unknown, ligand-based drug design methods become particularly valuable. nih.gov Pharmacophore modeling is one such approach that involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. dovepress.com

A pharmacophore model for a series of active analogs of N-(4-methylpiperidin-4-yl)acetamide can be generated by aligning the low-energy conformations of these molecules and identifying the common chemical features. This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dovepress.com This approach is a powerful tool for scaffold hopping and discovering new chemical entities with the desired biological profile. researchgate.netnih.gov

Vi. Applications of N 4 Methylpiperidin 4 Yl Acetamide Hydrochloride As a Chemical Building Block in Advanced Synthesis

Construction of Heterocyclic Systems

The piperidine (B6355638) scaffold of N-(4-methylpiperidin-4-yl)acetamide is a common motif in medicinal chemistry and provides a robust foundation for the synthesis of more elaborate heterocyclic structures. A primary application is in the construction of spirooxindoles, a class of compounds prevalent in natural products and molecules of significant biological interest. nih.govjuniperpublishers.com These spiro compounds, which feature two rings sharing a single common atom, are accessible through various synthetic strategies. nih.gov

One common approach involves multicomponent reactions where the piperidine derivative can be envisioned as a key building block. For instance, the synthesis of spiro[indoline-3,4′-pyrans] and spiro-β-lactam-oxindoles often proceeds through cycloaddition or condensation reactions involving isatin (B1672199) derivatives and other reagents. nih.gov The piperidine moiety can be incorporated to modulate the physicochemical properties and biological activity of the final spirooxindole product. The versatility of this scaffold allows for the generation of diverse libraries of spiro compounds for drug discovery programs. rsc.orgresearchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.gov The amine functionality of the piperidine ring in N-(4-methylpiperidin-4-yl)acetamide makes it an ideal component for isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.govnih.gov

The Ugi-4CR typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govnih.gov In this context, the piperidine nitrogen of 4-acetamido-4-methylpiperidine acts as the amine component. This reaction is renowned for its ability to rapidly generate diverse, peptide-like scaffolds. mdpi.com The resulting Ugi products, incorporating the piperidine moiety, can serve as intermediates for further synthetic transformations or as final products for biological screening. This strategy has been successfully applied to the synthesis of various active pharmaceutical ingredients and complex molecular scaffolds. mdpi.comresearchgate.net

Table 1: General Components of the Ugi Four-Component Reaction (Ugi-4CR)

| Component | Role in Reaction | Example Moiety from N-(4-methylpiperidin-4-yl)acetamide |

|---|---|---|

| Amine | Provides the nitrogen for the initial imine formation | Secondary amine of the piperidine ring |

| Carbonyl | Reacts with the amine to form an imine/iminium ion | Aldehyde or Ketone |

| Isocyanide | Carbon source that attacks the iminium ion | Various R-NC compounds |

| Carboxylic Acid | Traps the nitrilium intermediate | Various R-COOH compounds |

Precursor in Complex Molecular Architectures

Beyond its role in MCRs and the direct construction of spiro-heterocycles, N-(4-methylpiperidin-4-yl)acetamide hydrochloride is a key precursor for synthesizing highly complex and biologically significant molecules. Its structure is embedded within several advanced molecules, particularly those designed for therapeutic or diagnostic purposes.

A notable example is its use in the synthesis of precursors for potent analgesics. The core structure of N-(4-methylpiperidin-4-yl)acetamide is related to the 4-anilinopiperidine scaffold, which is a foundational element in the synthesis of powerful synthetic opioids. federalregister.govfederalregister.govunodc.org Synthetic routes to these complex targets, such as the Janssen and Siegfried methods, often involve intermediates that are structurally analogous to or derived from piperidone-based precursors. federalregister.govfederalregister.gov The acetamido group can be seen as a protected or modifiable handle for further chemical elaboration.

Furthermore, derivatives of this compound are instrumental in creating sophisticated molecular probes for neuroscience research. The synthesis of ligands for specific central nervous system receptors often utilizes the piperidine scaffold as a core element to ensure appropriate binding and pharmacokinetic properties.

Utility in Radiosynthesis of Research Probes

A critical application of N-(4-methylpiperidin-4-yl)acetamide and its derivatives is in the field of radiosynthesis, particularly for creating positron emission tomography (PET) imaging agents. nih.govnih.gov PET is a non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), which are incorporated into biologically active molecules. researchgate.net

This piperidine derivative is a key building block for the synthesis of precursors for amyloid-beta (Aβ) plaque imaging agents. nih.govsnv63.ru Aβ plaques are a pathological hallmark of Alzheimer's disease. nih.gov PET tracers like [¹⁸F]AV-45 (Florbetapir) are used to visualize and quantify these plaques in the brains of living individuals. nih.govnih.gov The synthesis of the precursor for [¹⁸F]AV-45 involves coupling a derivative of 4-aminopiperidine (B84694) with other molecular fragments. The final step is a radiolabeling reaction where a leaving group on the precursor molecule is displaced by the [¹⁸F]fluoride ion. nih.govfrontiersin.org The piperidine moiety is crucial for the tracer's ability to cross the blood-brain barrier and bind with high affinity to Aβ plaques. nih.govyoutube.com

Table 2: Key PET Radiotracers and Related Precursors

| Radiotracer | Isotope | Target | Precursor Relationship to N-(4-methylpiperidin-4-yl)acetamide |

|---|---|---|---|

| [¹¹C]AZD2184 | ¹¹C | Amyloid-beta (Aβ) plaques | Structural analog utilizing a substituted piperidine-like core for brain uptake. nih.govnih.gov |

| [¹⁸F]AV-45 (Florbetapir) | ¹⁸F | Amyloid-beta (Aβ) plaques | The synthesis of its precursor involves derivatives of the core 4-aminopiperidine structure. nih.govfrontiersin.org |

| [¹⁸F]FBFPA | ¹⁸F | Sigma-1 (σ₁) receptors | Synthesized via N-alkylation of a piperidin-4-yl-(2-fluorophenyl)acetamide precursor. nih.gov |

The development of these radiotracers has been pivotal in advancing the understanding and diagnosis of neurodegenerative diseases. researchgate.netnih.gov The reliable and automated synthesis of these probes, starting from precursors derived from compounds like N-(4-methylpiperidin-4-yl)acetamide, is essential for their widespread clinical application. nih.govsnv63.ru

Vii. Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Piperidine (B6355638) Scaffolds

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, driving continuous innovation in its synthesis. acs.org The development of efficient, cost-effective, and stereoselective methods for constructing substituted piperidines is a primary objective in modern organic chemistry. nih.govajchem-a.com Recent progress has moved beyond classical methods, introducing novel catalytic systems and reaction cascades that offer unprecedented control over the final molecular architecture.

One prominent area of research is the development of one-pot multicomponent reactions (MCRs). researchgate.net These reactions allow for the assembly of complex piperidine structures from simple starting materials in a single step, enhancing atom economy and operational simplicity. For instance, efficient one-pot procedures have been developed for synthesizing highly functionalized piperidines using heterogeneous solid acid catalysts like sulfated titania, achieving good to excellent yields. researchgate.net Another approach involves the use of organocatalysts, such as N-acetyl glycine, which facilitate the reaction of β-keto-esters with aromatic aldehydes and anilines to produce piperidine derivatives that often precipitate from the reaction mixture, simplifying purification. researchgate.net

Metal-catalyzed reactions have also opened new avenues for piperidine synthesis. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization reactions have been successfully employed, as have palladium-catalyzed processes. nih.govajchem-a.com Researchers have developed an enantioselective approach to alkene cyclization using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov Furthermore, the hydrogenation of substituted pyridine (B92270) precursors remains a robust and widely used method. nih.govrsc.org Recent studies have focused on achieving high diastereoselectivity through catalyst and condition optimization. For example, platinum(IV) oxide (PtO₂) has been effectively used to reduce various substituted pyridines to their corresponding cis-piperidines under mild conditions. whiterose.ac.uk These cis-isomers can then be transformed into their trans-diastereoisomers through base-mediated epimerization, providing access to a wider range of stereochemically diverse scaffolds. rsc.orgrsc.org

| Methodology | Catalyst/Reagent Example | Key Features | Reference |

|---|---|---|---|

| Multicomponent Reaction | Sulfated Titania (TiO₂-SO₄²⁻) | One-pot synthesis, high atom economy, good to excellent yields. | researchgate.net |

| Alkene Cyclization | Palladium Catalyst with Pyridine-Oxazoline Ligand | Enantioselective formation of N-heterocycles. | nih.gov |

| Pyridine Hydrogenation | Platinum(IV) Oxide (PtO₂) | Mild conditions, access to cis-piperidines, high diastereoselectivity. | whiterose.ac.uk |

| Intramolecular Annulation | Gold(I) Catalyst | Direct assembly of complex piperidine systems from N-allenamides. | ajchem-a.com |

| Aza-Michael Reaction | - | Atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones. | acs.org |

Advanced Computational Approaches in Chemical Biology

Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts. researchgate.net For piperidine derivatives like N-(4-methylpiperidin-4-yl)acetamide hydrochloride, computational approaches provide crucial insights into their structure, conformational flexibility, and potential biological interactions. nih.govmdpi.com

Molecular docking is a widely used technique to predict the binding orientation of a ligand to its target protein. mdpi.com In the context of piperidine derivatives, docking studies have been used to investigate binding modes within enzyme active sites, helping to rationalize observed inhibitory activity and guide the design of more potent analogs. researchgate.netmdpi.com For example, simulations can identify key hydrogen bonds and hydrophobic interactions between the piperidine scaffold and amino acid residues, such as Gly76, Phe77, and Asp79 in pancreatic lipase. mdpi.com

Beyond static docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, revealing the stability of binding poses and the role of conformational changes. nih.gov MD simulations can elucidate the crucial amino acid residues that maintain stable interactions with a ligand over time. nih.gov Density Functional Theory (DFT) is another powerful method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com DFT calculations can help understand the metabolic vulnerabilities and phototoxicity of drug candidates by analyzing the properties of specific functional groups, such as the N-methyl piperidine ring. mdpi.com These computational tools are increasingly integrated into research workflows to accelerate the discovery and optimization of new chemical entities. researchgate.net

| Computational Method | Primary Application | Type of Insight Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes. | Identification of key interactions (e.g., hydrogen bonds) and binding energy estimation. | mdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecular systems. | Assessment of binding pose stability and conformational flexibility of the ligand and protein. | nih.gov |

| Density Functional Theory (DFT) | Analyzing electronic structure and properties. | Prediction of NMR/UV-vis spectra, understanding metabolic reactivity and photosensitivity. | mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Development of predictive models for pharmacological and physicochemical properties. | researchgate.net |

Untapped Reactivity Profiles and Chemical Space Exploration

The exploration of chemical space is a central theme in drug discovery, aiming to identify novel molecular frameworks with desirable biological and physical properties. nih.govrsc.org Fragment-based drug discovery programs, in particular, benefit from collections of three-dimensional (3D) molecular fragments, as these often provide better starting points for lead optimization than flat, aromatic structures. rsc.org The piperidine scaffold is an ideal candidate for generating such 3D fragments. researchgate.netresearcher.life

Recent research has focused on the systematic synthesis and 3D shape analysis of libraries of substituted piperidines to expand the available 3D fragment chemical space. nih.govwhiterose.ac.uk By employing straightforward and general synthetic methods like pyridine hydrogenation and diastereoselective lithiation, researchers have created diverse collections of piperidine regio- and diastereoisomers. rsc.orgresearchgate.net Analysis of these virtual libraries demonstrates that they consist of molecules with suitable properties for fragment-based screening, possessing greater 3D complexity compared to their flat aromatic precursors. nih.gov

The development of novel synthetic methodologies, as discussed previously, directly enables the exploration of untapped reactivity. nih.gov For example, light-mediated intramolecular radical carbocyclization and iridium(III)-catalyzed hydrogen borrowing cascades represent new ways to form and functionalize the piperidine ring, leading to structures that were previously difficult to access. nih.gov Each new reaction unlocks a new region of chemical space, providing access to novel substitution patterns and stereochemical arrangements. This exploration is crucial for identifying next-generation compounds, including potential analogs of this compound, with improved properties and unique interaction profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methylpiperidin-4-yl)acetamide hydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of piperidine derivatives like this compound often employs multi-step processes involving Mannich reactions or condensation reactions with ketones and amines. For example, analogous compounds have been synthesized using paraformaldehyde and phenethylamine hydrochloride as amine components . Optimization strategies include:

- Adjusting reaction temperature (e.g., 60–80°C for Mannich reactions) to balance reaction rate and side-product formation.

- Using catalysts like acetic acid or Lewis acids to enhance reaction efficiency.

- Purifying intermediates via recrystallization or column chromatography to improve final product purity. UV/Vis spectroscopy (λmax ~255 nm) can monitor reaction progress .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy (¹H/¹³C) for structural confirmation, focusing on piperidine ring protons (δ 1.5–3.5 ppm) and acetamide carbonyl signals (~170 ppm).

- Mass spectrometry (MS) for molecular ion validation (expected m/z for C₈H₁₅ClN₂O: ~202.7 [M+H⁺]).

- HPLC with UV detection (λmax ~255 nm) to assess purity (>98%) .

- Elemental analysis to verify stoichiometry (e.g., Cl⁻ content via titration).

Q. How should researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by:

- Storage conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability data for similar compounds suggest ≥5 years under these conditions .

- Environmental factors : Avoid exposure to moisture, extreme pH, or high temperatures (>40°C).

- In-use stability : Prepare fresh solutions in anhydrous solvents (e.g., DMSO or ethanol) and monitor degradation via HPLC .

Q. What methodologies are recommended for assessing the purity of this compound, especially in the presence of synthetic by-products?

- Methodological Answer :

- HPLC with diode-array detection (DAD) using C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.

- TLC (silica gel, chloroform:methanol 9:1) with visualization under UV 254 nm.

- Compare retention times and spectral data against certified reference standards (e.g., EP impurity standards for structural analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Synthesize analogs with modifications to the piperidine ring (e.g., 4-methyl vs. 4-ethyl) or acetamide group (e.g., propionamide substitution).

- Test analogs in receptor-binding assays (e.g., opioid or serotonin receptors) to correlate structural changes with activity.

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding with the acetamide carbonyl .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., cell lines, buffer pH, incubation time). For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability.

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects.

- Orthogonal assays : Confirm activity via multiple methods (e.g., calcium flux assays and cAMP inhibition) to rule out assay-specific artifacts .

Q. How can researchers identify and characterize metabolites of this compound in vitro?

- Methodological Answer :

- Incubate the compound with human liver microsomes (HLM) or hepatocytes and extract metabolites using solid-phase extraction (SPE).

- Analyze via high-resolution MS (HRMS) in positive ion mode to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Compare fragmentation patterns with databases (e.g., METLIN) and synthesize suspected metabolites for bioactivity testing .

Q. What advanced analytical approaches are suitable for studying the compound’s interactions with biological receptors?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target receptor (e.g., μ-opioid receptor) on a sensor chip and measure binding kinetics (ka, kd).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM or X-ray crystallography to resolve binding conformations at atomic resolution .

Retrosynthesis Analysis